2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a 3,3-dimethyl-2-oxobutyl group and a 2-fluoro-4-methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 3,3-dimethyl-2-oxobutyl Group: This can be achieved through alkylation reactions using suitable alkyl halides or through acylation reactions.
Attachment of the 2-fluoro-4-methoxyphenyl Group: This step often involves nucleophilic aromatic substitution reactions where the pyridazinone core reacts with fluoro-methoxy substituted benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, or nitro compounds can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-dimethyl-2-oxobutyl)-6-phenylpyridazin-3(2H)-one
- 2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
- 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both the 2-fluoro-4-methoxyphenyl group and the 3,3-dimethyl-2-oxobutyl group can influence its interaction with molecular targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C17H19FN2O3 |
---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C17H19FN2O3/c1-17(2,3)15(21)10-20-16(22)8-7-14(19-20)12-6-5-11(23-4)9-13(12)18/h5-9H,10H2,1-4H3 |
InChI Key |
PIMGTURCKFLNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F |
Origin of Product |
United States |
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